7-aminonaphthalen-1-ol

Catalog No.
S561610
CAS No.
4384-92-3
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-aminonaphthalen-1-ol

CAS Number

4384-92-3

Product Name

7-aminonaphthalen-1-ol

IUPAC Name

7-aminonaphthalen-1-ol

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H,11H2

InChI Key

ZYSOYLBBCYWEMB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)O

Synonyms

7-amino-1-naphthol

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)O

Synthesis and Characterization:

-Amino-1-naphthol is an organic compound derived from naphthalene, a two-ringed aromatic hydrocarbon. While research on its direct applications in scientific research is limited, it serves as a precursor for various other molecules with diverse applications. Studies have explored various methods for synthesizing 7-amino-1-naphthol, including:

  • Ullmann coupling reaction: This method involves reacting 1-bromo-2-naphthol with copper to form the desired product ().

Applications as a Precursor:

-Amino-1-naphthol's primary value lies in its role as a starting material for synthesizing other valuable compounds used in scientific research. Some notable examples include:

  • Fluorescent dyes: By introducing various functional groups, 7-amino-1-naphthol can be transformed into fluorescent dyes employed in various research applications, such as bioimaging and cell labeling ().
  • Pharmaceutical drugs: Modifications of 7-amino-1-naphthol have led to the development of several drugs, including some with anti-tumor properties ().
  • Sensors: Researchers have explored the potential of 7-amino-1-naphthol derivatives for developing chemical sensors due to their ability to selectively interact with specific target molecules ().

7-Aminonaphthalen-1-ol is an organic compound characterized by its naphthalene structure with an amino group and a hydroxyl group attached. Its molecular formula is C10H9NOC_{10}H_{9}NO, and it has a molecular weight of approximately 159.18 g/mol. This compound appears as a gray to brown solid and is soluble in methanol, with a melting point ranging from 206°C to 210°C . The structure can be represented as follows:

text
OH |C10H7-NH2

The compound is notable for its potential applications in various

Due to the presence of both the amino and hydroxyl functional groups. Key reactions include:

  • Electrophilic Substitution: The hydroxyl group can facilitate electrophilic substitutions at different positions on the naphthalene ring, making it a versatile intermediate in organic synthesis.
  • Bucherer Reaction: This reaction involves the ammonolysis of naphthol derivatives, leading to the formation of aminonaphthols.
  • Diazo Coupling: The compound can undergo azo coupling reactions, forming azo dyes that are widely used in textiles and other applications .

7-Aminonaphthalen-1-ol exhibits various biological activities. It has been studied for its potential effects on human health, particularly related to its metabolites. Research indicates that it may play a role in modulating hormonal levels, such as testosterone, thereby affecting reproductive health . Additionally, compounds related to 7-aminonaphthalen-1-ol have shown antimicrobial properties, making them candidates for further pharmacological exploration.

Several methods exist for synthesizing 7-aminonaphthalen-1-ol:

  • Reduction of Naphthalene Derivatives: Starting from naphthalene or its derivatives, nitration followed by reduction can yield aminonaphthol derivatives.
  • One-Pot Reactions: Recent advancements have introduced eco-friendly one-pot multicomponent reactions that efficiently synthesize aminoalkyl naphthols .
  • Sulfonation followed by Hydrolysis: The sodium salt of 1-aminonaphthalene-7-sulfonic acid can be treated with potassium hydroxide to yield 7-aminonaphthalen-1-ol after hydrolysis .

7-Aminonaphthalen-1-ol finds utility in various fields:

  • Dye Manufacturing: It serves as an important coupling component in the production of metal-complex dyes and azo dyes.
  • Pharmaceuticals: The compound is being explored for potential therapeutic applications due to its biological activity.
  • Chemical Testing: It is used in various chemical tests for detecting specific compounds .

Research into the interactions of 7-aminonaphthalen-1-ol with other biological molecules has highlighted its potential as a modulator in biochemical pathways. Studies suggest that it may influence enzyme activities and receptor interactions, which could lead to therapeutic applications in treating hormonal imbalances or infections .

Several compounds share structural similarities with 7-aminonaphthalen-1-ol. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
1-AminonaphthaleneC10H9NC_{10}H_{9}NLacks hydroxyl group; primarily used in dye synthesis.
4-Aminonaphthalen-1-olC10H9NOC_{10}H_{9}NOHydroxyl at different position; distinct reactivity.
6-Aminonaphthalen-1-olC10H9NOC_{10}H_{9}NOSimilar structure but different substitution pattern.
8-Aminonaphthalen-2-olC10H9NOC_{10}H_{9}NOExhibits different biological activity due to position.

These compounds differ primarily in the position of their functional groups on the naphthalene ring, which significantly influences their reactivity and applications.

XLogP3

1.6

UNII

GDA8H34CW7

Other CAS

4384-92-3

Wikipedia

7-Amino-1-naphthol

Dates

Last modified: 08-15-2023

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